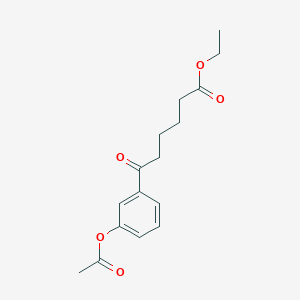

ETHYL 6-(3-ACETOXYPHENYL)-6-OXOHEXANOTE

Description

Overview of Substituted Ethyl Esters in Synthetic Chemistry

Substituted ethyl esters, a prominent subclass of organic esters, are widely utilized as building blocks in organic synthesis. The ethyl ester group often serves as a protecting group for carboxylic acids or as a reactive site for various chemical transformations. The presence of additional substituents on the alkyl or acyl chain significantly influences the molecule's physical and chemical properties, allowing for fine-tuning of its reactivity and function. These esters are frequently employed in reactions such as Claisen condensations, Michael additions, and as precursors for the synthesis of more complex molecular architectures.

The Role of Ketone and Acetate (B1210297) Functionalities in Organic Synthesis

The ketone and acetate functionalities are fundamental reactive groups in organic chemistry. The carbonyl group (C=O) of a ketone is electrophilic at the carbon atom, making it a target for nucleophilic attack, and is a key component in many carbon-carbon bond-forming reactions. ed.gov Ketones are also precursors to a wide range of other functional groups. ed.gov

The acetate group (-OAc), an ester of acetic acid, often serves as a protecting group for alcohols, which can be readily removed under mild conditions. It can also act as a leaving group in certain substitution reactions. The interplay of ketone and acetate functionalities within a single molecule, such as in ETHYL 6-(3-ACETOXYPHENYL)-6-OXOHEXANOTE, offers a rich platform for synthetic transformations.

Structural Context of this compound within Hexanoate (B1226103) Derivatives

This compound belongs to the family of hexanoate derivatives. Hexanoic acid and its esters are naturally occurring compounds found in various plants and animal fats and are known for their characteristic odors. researchgate.netsigmaaldrich.com In a synthetic context, hexanoate derivatives serve as versatile six-carbon building blocks. The specific structure of this compound, featuring an aromatic ketone and an acetoxy group, positions it as a specialized derivative with potential applications in areas requiring tailored lipophilic and reactive properties.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-(3-acetyloxyphenyl)-6-oxohexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O5/c1-3-20-16(19)10-5-4-9-15(18)13-7-6-8-14(11-13)21-12(2)17/h6-8,11H,3-5,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVHUFRDAUPFEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC(=CC=C1)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201271820 | |

| Record name | Ethyl 3-(acetyloxy)-ε-oxobenzenehexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201271820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-81-1 | |

| Record name | Ethyl 3-(acetyloxy)-ε-oxobenzenehexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898758-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(acetyloxy)-ε-oxobenzenehexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201271820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 6 3 Acetoxyphenyl 6 Oxohexanote

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For ETHYL 6-(3-ACETOXYPHENYL)-6-OXOHEXANOATE, the primary disconnections involve the ester group, the bond between the aromatic ring and the keto group, and the incorporation of the meta-substituted acetoxy group.

Two principal strategies emerge from this analysis: a classical Friedel-Crafts acylation and a more modern cross-coupling approach.

| Strategy | Key Disconnection | Advantages | Challenges |

| Friedel-Crafts Acylation | Aryl-C(O) bond | Utilizes well-established reaction conditions. | Difficult to achieve meta-acylation on an oxygen-substituted benzene (B151609) ring; potential for side reactions. organic-chemistry.orgchemijournal.com |

| Palladium-Catalyzed Cross-Coupling | Aryl-C(O) bond | High regioselectivity; tolerance for various functional groups. researchgate.netresearchgate.net | Requires synthesis of organometallic precursors (e.g., boronic acids). researchgate.net |

The most straightforward disconnection is the ethyl ester linkage. This bond is retrosynthetically cleaved to reveal the corresponding carboxylic acid, 6-(3-acetoxyphenyl)-6-oxohexanoic acid, and ethanol (B145695). This suggests that a final esterification step is a viable route to the target molecule. The ester can be formed under standard acidic conditions or by activating the carboxylic acid.

The central challenge lies in forming the carbon-carbon bond between the phenyl ring and the hexanoate (B1226103) chain's carbonyl carbon.

Friedel-Crafts Acylation Approach : This strategy involves the electrophilic aromatic substitution of a suitable benzene derivative with an activated form of adipic acid monoethyl ester. organic-chemistry.org The key acylating agent would be adipic acid monoethyl ester chloride . The aromatic substrate would need to direct the incoming acyl group to the meta position relative to the oxygen substituent. However, the acetoxy group is an ortho, para-director, making direct acylation of phenyl acetate (B1210297) non-ideal for achieving the desired 3-substituted product. tamu.edu Similarly, acylation of anisole (B1667542) (methoxybenzene) overwhelmingly yields the para-substituted product. chemijournal.comyoutube.com Therefore, this route would likely require a more complex, multi-step pathway involving meta-directing groups that are later converted to the acetoxy functionality.

Cross-Coupling Approach : A more regioselective method involves a palladium-catalyzed cross-coupling reaction. This strategy disconnects the target molecule into an aryl organometallic reagent, such as 3-acetoxyphenylboronic acid , and an acyl halide, adipic acid monoethyl ester chloride . Reactions of this type, such as the Suzuki-Miyaura coupling, are known for their efficiency and high functional group tolerance, providing a direct and controlled method for forming the crucial aryl-ketone bond. researchgate.netresearchgate.net

The incorporation of the 3-acetoxyphenyl group is intrinsically linked to the chosen disconnection strategy.

In a Cross-Coupling Strategy : The focus shifts to the synthesis of a 3-substituted phenyl organometallic reagent . A common and practical precursor is 3-methoxyphenylboronic acid , which can be synthesized from m-bromoanisole. chemicalbook.com Subsequent demethylation to a phenol (B47542) followed by acetylation would yield the required 3-acetoxyphenylboronic acid.

In a Friedel-Crafts Strategy : As direct acylation is problematic, a plausible but lengthy route would involve starting with a benzene ring bearing a meta-directing group (e.g., a nitro group). After meta-acylation, a series of transformations would be required to convert the nitro group into the acetoxy group (e.g., reduction to an amine, diazotization, hydrolysis to a phenol, and finally acetylation).

Given the challenges with regiocontrol in the Friedel-Crafts pathway, the cross-coupling strategy represents a more direct and efficient synthetic design.

Precursor Identification and Synthesis Pathways

Based on the more viable cross-coupling retrosynthesis, two key precursors must be synthesized: the activated hexanoate chain and the functionalized arylboronic acid.

The aliphatic portion of the target molecule is derived from adipic acid. The required precursor is an activated mono-ester of adipic acid.

Synthesis of Adipic Acid Monoethyl Ester : This precursor can be prepared by several methods. One common approach is the partial esterification of adipic acid. orgsyn.org A high-yield method involves the acid-catalyzed reaction of adipic anhydride (B1165640) with ethanol, which minimizes the formation of the diester byproduct. google.comgoogle.com

| Starting Material | Reagents | Key Conditions | Yield | Reference |

| Adipic Acid | Ethanol, Sulfuric Acid, Toluene | Reflux, dehydration | ~97% | google.comgoogle.com |

| Adipic Acid | Ethanol, Benzene, Sulfuric Acid | Reflux | High | orgsyn.org |

Synthesis of Adipic Acid Monoethyl Ester Chloride : To activate the monoester for acylation, the carboxylic acid functional group is converted into an acyl chloride. This is typically achieved by treating adipic acid monoethyl ester with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This reaction is analogous to the synthesis of adipoyl dichloride from adipic acid using phosgene (B1210022) or other chlorinating agents. chemicalbook.com

The synthesis of the aryl precursor for the cross-coupling reaction, 3-acetoxyphenylboronic acid , is a multi-step process starting from a readily available substituted benzene.

Synthesis of 3-Methoxyphenylboronic Acid : A common route begins with 3-bromoanisole. This compound undergoes a lithium-halogen exchange with n-butyllithium at low temperatures, followed by reaction with a trialkyl borate (B1201080) (e.g., trimethyl borate or triisopropyl borate). chemicalbook.com Subsequent acidic workup yields 3-methoxyphenylboronic acid. chemicalbook.com

Conversion to 3-Acetoxyphenylboronic Acid : The synthesis proceeds from 3-methoxyphenylboronic acid. The methyl ether must be cleaved to reveal the phenol, typically using a strong Lewis acid like boron tribromide (BBr₃). The resulting 3-hydroxyphenylboronic acid is then acetylated using acetic anhydride or acetyl chloride under basic conditions to afford the final 3-acetoxyphenylboronic acid precursor. The synthesis of related substituted phenylboronic acids is well-documented. researchgate.netchemicalbook.comorgsyn.org

| Step | Starting Material | Reagents | Product | Reference |

| 1 | 3-Bromoanisole | 1. n-BuLi, THF, -70°C2. B(OR)₃3. H₃O⁺ | 3-Methoxyphenylboronic acid | chemicalbook.com |

| 2 | 3-Methoxyphenylboronic acid | BBr₃, CH₂Cl₂ | 3-Hydroxyphenylboronic acid | (Analogous) |

| 3 | 3-Hydroxyphenylboronic acid | Acetic Anhydride, Pyridine (B92270) | 3-Acetoxyphenylboronic acid | (Analogous) |

With these two key precursors, adipic acid monoethyl ester chloride and 3-acetoxyphenylboronic acid , the stage is set for the final palladium-catalyzed cross-coupling reaction to assemble the carbon skeleton of the target molecule, followed by any necessary final workup steps. researchgate.net

Derivations from Simpler Ketones or Carboxylic Acids

The synthesis of ETHYL 6-(3-ACETOXYPHENYL)-6-OXOHEXANOTE can be logically approached by forming the core aryl ketone structure through the acylation of a substituted benzene ring. A common and effective method for this transformation is the Friedel-Crafts acylation. In this approach, a simpler aromatic compound, such as a phenol derivative, is reacted with a suitable carboxylic acid derivative to form the ketone.

A plausible synthetic starting point is the use of a protected 3-hydroxyphenyl derivative. For instance, anisole (3-methoxybenzene) or phenyl acetate can serve as the aromatic precursor. The acylating agent would need to be a six-carbon chain with reactive functionalities at both ends, such as adipoyl chloride or its monoester derivative.

One potential pathway involves the Friedel-Crafts acylation of anisole with adipoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). tamu.eduyoutube.comyoutube.com This reaction would primarily yield 6-(methoxyphenyl)-6-oxohexanoic acid. Due to the ortho-, para-directing nature of the methoxy (B1213986) group, a mixture of isomers (para- and ortho-substituted) is expected, with the para-isomer often being the major product. youtube.com Subsequent demethylation of the methoxy group to a hydroxyl group, followed by acetylation, would be necessary to arrive at the desired 3-acetoxy functionality.

Alternatively, starting with phenyl acetate directly in a Friedel-Crafts reaction could introduce the acetoxy group from the outset. However, the acetyl group of phenyl acetate can be cleaved under harsh Lewis acid conditions, and the Fries rearrangement, which can occur, might lead to a mixture of hydroxyacetophenone byproducts. reddit.com

The carboxylic acid moiety of the resulting keto-acid intermediate would then undergo esterification with ethanol to yield the final target compound. The Fischer esterification, which involves reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst, is a standard method for this conversion. masterorganicchemistry.comorganic-chemistry.orgyoutube.com

Convergent and Linear Synthetic Approaches

The synthesis of this compound is most practically achieved through a linear synthetic approach, where the molecule is built step-by-step from a starting material.

A representative multi-step linear synthesis is outlined below, starting from anisole:

Friedel-Crafts Acylation: Anisole is reacted with adipoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, in an inert solvent like dichloromethane. tamu.eduyoutube.com This step forms 6-(4-methoxyphenyl)-6-oxohexanoic acid and its ortho-isomer.

Isomer Separation: The desired para-isomer is separated from the ortho-isomer through techniques like fractional crystallization or column chromatography.

Esterification: The carboxylic acid group of the purified 6-(4-methoxyphenyl)-6-oxohexanoic acid is converted to its ethyl ester, ethyl 6-(4-methoxyphenyl)-6-oxohexanoate, using a method like Fischer esterification with ethanol and a catalytic amount of sulfuric acid. masterorganicchemistry.comyoutube.com

Demethylation: The methoxy group of the ester is cleaved to a hydroxyl group to yield ethyl 6-(4-hydroxyphenyl)-6-oxohexanoate. This can be achieved using reagents like boron tribromide (BBr₃) or trimethylsilyl (B98337) iodide (TMSI). researchgate.net

Acetylation: The final step is the acetylation of the phenolic hydroxyl group. This is typically accomplished by reacting the phenol with acetic anhydride in the presence of a base like pyridine or a catalytic amount of acid to give this compound. researchgate.net

A convergent approach, where different fragments of the molecule are synthesized separately and then combined, is less common for a molecule of this structure but could be envisioned. For instance, a pre-formed 3-acetoxyphenyl organometallic reagent could be coupled with a derivative of ethyl 6-oxohexanoate. However, the linear approach is generally more straightforward.

While a complete one-pot synthesis of this compound from the simplest starting materials is challenging due to incompatible reaction conditions, certain steps can be combined. For example, some one-pot three-component reactions for synthesizing other complex molecules have been reported, which could inspire future synthetic design. researchgate.netnih.gov A hypothetical one-pot procedure might involve the initial Friedel-Crafts acylation followed by in-situ esterification. However, the different requirements for catalysts and reaction conditions for each step make a true one-pot synthesis of this specific target molecule a complex research problem that would require significant development.

Optimization of Reaction Conditions and Yields

The choice of catalyst is critical in Friedel-Crafts acylation. While aluminum chloride (AlCl₃) is a traditional and potent catalyst, others can be employed to modulate reactivity and selectivity. tamu.eduorganic-chemistry.org

Table 1: Catalyst Screening for Friedel-Crafts Acylation

| Catalyst | Relative Activity | Notes |

| AlCl₃ | High | Strong Lewis acid, can require stoichiometric amounts. organic-chemistry.org |

| FeCl₃ | Moderate to High | Often a milder and more cost-effective alternative to AlCl₃. beilstein-journals.org |

| SnO₂ nanosheets | High | A heterogeneous catalyst that can offer high regioselectivity and reusability. acs.org |

| Zeolites | Moderate | Solid acid catalysts that can promote shape-selectivity. |

| Polystyrene-supported Al(OTf)₃ | High | A reusable heterogeneous catalyst that can work under mild conditions. researchgate.net |

The concept of ligand design is more pertinent to transition-metal catalyzed reactions. However, in the context of Friedel-Crafts reactions, the choice of the Lewis acid itself can be seen as a form of catalyst design to influence the outcome. For instance, bulkier Lewis acids might favor substitution at less sterically hindered positions.

The solvent and reaction temperature profoundly impact the yield and regioselectivity of Friedel-Crafts acylations. stackexchange.com Non-polar solvents often favor the kinetically controlled product, while polar solvents can facilitate the formation of the thermodynamically more stable product. stackexchange.com

Table 2: Solvent and Temperature Effects on Friedel-Crafts Acylation

| Solvent | Dielectric Constant | General Effect on Rate | Temperature | General Effect on Selectivity |

| Dichloromethane | 9.1 | Moderate | Low (e.g., 0 °C) | Often favors kinetic product, can improve selectivity by reducing side reactions. tamu.eduyoutube.com |

| Carbon Disulfide | 2.6 | Low | Room Temperature | A traditional non-polar solvent for Friedel-Crafts reactions. |

| Nitrobenzene | 34.8 | High | Room to elevated | Can favor the thermodynamic product due to better solvation of intermediates. stackexchange.com |

| Solvent-free | N/A | Can be high | Elevated | An environmentally friendly option that can lead to high yields in some cases. acs.orgchemijournal.com |

Stoichiometric Ratio and Reaction Time Studies

In a typical Friedel-Crafts acylation, the optimization of stoichiometric ratios and reaction time is critical to maximize product yield and minimize the formation of by-products. numberanalytics.comnih.gov The reaction involves the aromatic substrate (phenyl acetate), the acylating agent (monoethyl adipoyl chloride), and a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). libretexts.orgsigmaaldrich.com

Researchers would systematically vary these parameters to find the optimal conditions. For instance, the amount of Lewis acid is crucial; a stoichiometric amount is often required because the catalyst complexes with both the acyl chloride and the resulting ketone product. sigmaaldrich.com Using an excess of the catalyst can sometimes improve yields but increases cost and waste. acs.org Reaction time is another key variable, as insufficient time leads to incomplete conversion, while prolonged times can promote side reactions or product degradation. nih.gov

Below is an illustrative data table representing a hypothetical study for a Friedel-Crafts acylation, demonstrating how varying these parameters can influence the reaction outcome.

Interactive Data Table: Hypothetical Optimization of Friedel-Crafts Acylation

| Entry | Phenyl Acetate (Equivalents) | Monoethyl Adipoyl Chloride (Equivalents) | AlCl₃ (Equivalents) | Reaction Time (hours) | Hypothetical Yield (%) |

| 1 | 1.0 | 1.1 | 1.2 | 2 | 65 |

| 2 | 1.0 | 1.1 | 2.2 | 2 | 78 |

| 3 | 1.0 | 1.1 | 2.2 | 4 | 85 |

| 4 | 1.0 | 1.5 | 2.2 | 4 | 83 (by-product increase) |

| 5 | 1.2 | 1.1 | 2.2 | 4 | 86 |

This table is for illustrative purposes and based on general principles of Friedel-Crafts acylation optimization. nih.govacs.org

Principles of Green Chemistry in Compound Synthesis

The traditional Friedel-Crafts acylation, while effective, often falls short of modern green chemistry standards due to its use of hazardous materials and the generation of significant waste. bombaytechnologist.in Applying green principles to the synthesis of ETHYL 6-(3-ACETOXYPHENYL)-6-OXOHEXANOATE would involve a critical assessment of atom economy, solvent and reagent choice, and waste management. nih.gov

Atom Economy and E-Factor Analysis

Atom Economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired product. wikipedia.org For the proposed synthesis, the balanced equation is:

C₈H₈O₂ (Phenyl Acetate) + C₈H₁₃ClO₃ (Monoethyl Adipoyl Chloride) --(AlCl₃)--> C₁₆H₂₀O₅ (Product) + HCl

The atom economy is calculated as: (Molecular Weight of Product) / (Sum of Molecular Weights of All Reactants) x 100

E-Factor (Environmental Factor) provides a more practical measure of waste, defined as the total mass of waste generated per mass of product. chembam.comlibretexts.org It accounts for solvent losses, reaction by-products, and catalyst waste. libretexts.org An ideal E-factor is 0. libretexts.org In the pharmaceutical sector, E-factors can be notoriously high, sometimes exceeding 100. libretexts.org

Interactive Data Table: Atom Economy and E-Factor Calculation

| Metric | Calculation | Value |

| Molecular Weight | ||

| Phenyl Acetate (C₈H₈O₂) | 136.15 g/mol | |

| Monoethyl Adipoyl Chloride (C₈H₁₃ClO₃) | 192.64 g/mol | |

| ETHYL 6-(3-ACETOXYPHENYL)-6-OXOHEXANOATE (C₁₆H₂₀O₅) | 292.33 g/mol | |

| Atom Economy | (292.33) / (136.15 + 192.64) * 100 | 88.9% |

| Hypothetical E-Factor | (Assuming 85% yield and 10L solvent/kg product) | >10 |

The E-Factor is a hypothetical value, highly dependent on actual process conditions including solvent use and catalyst quenching. chembam.comlibretexts.org

Utilization of Sustainable Solvents and Reagents

A key green chemistry objective is replacing hazardous substances. rsc.org Traditional Friedel-Crafts acylations often use volatile and toxic chlorinated solvents (e.g., dichloromethane) or nitrobenzene. bombaytechnologist.in Greener alternatives include:

Solvent-free (Neat) Conditions : If reactants are liquid, running the reaction without a solvent can drastically reduce waste. nih.gov

Ionic Liquids (ILs) : These salts are liquid at low temperatures and have negligible vapor pressure, making them attractive replacements for volatile organic compounds (VOCs). bombaytechnologist.inrsc.org Some ILs can also act as both the solvent and the catalyst. bombaytechnologist.in

Deep Eutectic Solvents (DES) : These are mixtures of hydrogen bond donors and acceptors (e.g., choline (B1196258) chloride and zinc chloride) that form a eutectic with a low melting point. rsc.orgresearchgate.net They are often biodegradable, low-cost, and can be recycled, serving as both solvent and catalyst. rsc.orgrsc.org

Greener Reagents : Replacing stoichiometric, moisture-sensitive Lewis acids like AlCl₃ is a major goal. organic-chemistry.org Heterogeneous catalysts like zeolites can be used, as they are easily separated and reused. researchgate.net Another approach involves using methanesulfonic anhydride, which avoids metal and halogen waste streams entirely. organic-chemistry.org

Data Table: Comparison of Solvents and Catalysts

| Parameter | Traditional Approach | Green Alternative |

| Solvent | Dichloromethane, Nitrobenzene | Ionic Liquids, Deep Eutectic Solvents, Solvent-Free |

| Catalyst | Stoichiometric AlCl₃, FeCl₃ | Heterogeneous Zeolites, Recyclable DES/ILs, Methanesulfonic Anhydride |

| Key Advantage | Well-established reactivity | Reduced toxicity, recyclability, lower waste |

Waste Minimization and By-product Management

The primary by-products of the traditional synthesis are hydrogen chloride (HCl) gas and the aluminum chloride-ketone complex, which upon workup with water generates a large volume of aluminum hydroxide (B78521) sludge. bombaytechnologist.in

Strategies for waste minimization and management include:

Catalyst Recycling : Using heterogeneous catalysts like zeolites or recyclable systems like deep eutectic solvents allows the catalyst to be recovered and reused for multiple cycles, drastically cutting down on waste. rsc.orgresearchgate.net The reusability of a [CholineCl][ZnCl₂]₃ system, for example, has been demonstrated for up to five cycles without significant loss of activity. rsc.org

Atom-Economic Reagents : Using alternative acylating agents, such as carboxylic acids activated with greener reagents like methanesulfonic anhydride, can produce by-products (methanesulfonic acid) that are less problematic than metal-containing waste. organic-chemistry.org

Waste Stream Treatment : Effective management of unavoidable waste is crucial. For instance, industrial processes can be designed to treat large volumes of liquid waste by concentrating contaminants into a smaller, more manageable solid form. spinchem.com Acidic by-products like HCl must be neutralized, and the resulting salt solution must be disposed of properly.

By redesigning the synthesis of ETHYL 6-(3-ACETOXYPHENYL)-6-OXOHEXANOATE around these green principles, it is possible to significantly reduce the environmental impact compared to a conventional Friedel-Crafts approach.

Reaction Mechanisms and Chemical Transformations of Ethyl 6 3 Acetoxyphenyl 6 Oxohexanote

Reactivity of the Ketone Carbonyl Group

The ketone carbonyl group in ETHYL 6-(3-ACETOXYPHENYL)-6-OXOHEXANOATE is a primary site for chemical reactions. The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. fiveable.me The adjacent aromatic ring influences its reactivity.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of ketones. fiveable.menumberanalytics.com The process generally involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate that is subsequently protonated to yield an alcohol. numberanalytics.compressbooks.pub

Aromatic ketones, such as the one present in this molecule, are generally less reactive than aliphatic ketones. This reduced reactivity is attributed to the electron-donating resonance effect of the aromatic ring, which lessens the electrophilicity of the carbonyl carbon. pressbooks.pub

Common nucleophiles that can react with the ketone include:

Grignard Reagents (R-MgX): Reaction with Grignard reagents results in the formation of tertiary alcohols. byjus.com

Organolithium Reagents: These also add to the ketone to form tertiary alcohols. rsc.org

Cyanide Ions (CN⁻): Addition of hydrogen cyanide, typically in the presence of a base catalyst, yields a cyanohydrin. byjus.com

Hydride Reagents (e.g., NaBH₄, LiAlH₄): These reagents deliver a hydride ion to the carbonyl carbon, leading to reduction, which is discussed in a later section.

The general mechanism for nucleophilic addition is a two-step process:

Nucleophilic attack on the carbonyl carbon. numberanalytics.com

Protonation of the resulting alkoxide intermediate. numberanalytics.com

Table 1: Examples of Nucleophilic Addition Reactions on Aromatic Ketones

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Grignard Reagent | Phenylmagnesium Bromide | Tertiary Alcohol |

| Organolithium Reagent | n-Butyllithium | Tertiary Alcohol |

Enolate Formation and Alkylation/Acylation Reactions

The presence of α-hydrogens (protons on the carbon adjacent to the carbonyl group) allows for the formation of an enolate ion under basic conditions. masterorganicchemistry.com Enolates are potent nucleophiles and can participate in a variety of synthetic transformations, most notably alkylation and acylation reactions. masterorganicchemistry.comyoutube.com

The formation of an enolate involves the deprotonation of the α-carbon. masterorganicchemistry.com For unsymmetrical ketones, the regioselectivity of enolate formation can often be controlled by the reaction conditions. The use of a sterically hindered base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the less substituted (kinetic) enolate, while a weaker base at higher temperatures leads to the more substituted (thermodynamic) enolate. libretexts.org

Once formed, the enolate can react with an electrophile, such as an alkyl halide, in an SN2 reaction to form a new carbon-carbon bond at the α-position. libretexts.orglibretexts.org This alkylation is a powerful tool for constructing more complex carbon skeletons. youtube.com The reaction is most efficient with primary alkyl halides. libretexts.orglibretexts.org

Table 2: Conditions for Selective Enolate Formation and Alkylation

| Condition | Base | Solvent | Temperature | Product |

|---|---|---|---|---|

| Kinetic Control | Lithium Diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 °C | Less Substituted Alkylated Ketone |

Reductive Transformations

The ketone carbonyl group can be reduced to either a secondary alcohol or a methylene (B1212753) group (CH₂).

Reduction to Alcohols: This transformation is commonly achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently employed for this purpose. NaBH₄ is a milder reagent and is often preferred for its selectivity, as it typically does not reduce the ester functionality.

Reduction to Alkanes: Complete reduction of the ketone to a methylene group can be accomplished through several methods:

Clemmensen Reduction: This method involves using amalgamated zinc (Zn(Hg)) in the presence of a strong acid like hydrochloric acid. youtube.com

Wolff-Kishner Reduction: This reaction utilizes hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide (B78521) (KOH), at high temperatures. youtube.com

Catalytic Hydrogenation: Aromatic ketones can be reduced to alkanes using hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst. masterorganicchemistry.comyoutube.com This method can also potentially reduce other functional groups depending on the reaction conditions. youtube.comlibretexts.org

Reactivity of the Ethyl Ester Functionality

The ethyl ester group of ETHYL 6-(3-ACETOXYPHENYL)-6-OXOHEXANOATE is another key reactive site. The primary reactions involving this group are transesterification and hydrolysis.

Transesterification Processes

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl group from an alcohol. wikipedia.orgbyjus.com This reaction can be catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com

Acid-Catalyzed Transesterification: Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon for attack by another alcohol. wikipedia.orgbyjus.com

Base-Catalyzed Transesterification: In the presence of a base, the alcohol is deprotonated to form a more nucleophilic alkoxide, which then attacks the ester carbonyl. wikipedia.orgbyjus.com

The reaction is an equilibrium process. To drive the reaction towards the desired product, the alcohol reactant is often used in a large excess, or the leaving alcohol (in this case, ethanol) is removed from the reaction mixture as it forms. wikipedia.org

Table 3: Catalysts for Transesterification

| Catalyst Type | Example | Mechanism Highlight |

|---|---|---|

| Acid | Sulfuric Acid (H₂SO₄) | Protonation of the carbonyl group increases electrophilicity. wikipedia.org |

| Base | Sodium Methoxide (NaOCH₃) | Formation of a highly nucleophilic alkoxide. masterorganicchemistry.com |

Hydrolysis and Saponification

Hydrolysis is the cleavage of the ester bond by reaction with water to yield a carboxylic acid and an alcohol. chemguide.co.uklibretexts.org This reaction can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The ester is heated with water in the presence of a strong acid catalyst. The reaction is reversible and an excess of water is used to drive the equilibrium towards the products. chemguide.co.uklibretexts.org

Base-Catalyzed Hydrolysis (Saponification): This process involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. The reaction is irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt. libretexts.org This process is commonly known as saponification. libretexts.org

The acetoxy group on the phenyl ring is also an ester and can be hydrolyzed under similar conditions, potentially leading to the hydrolysis of both ester functionalities depending on the reaction's stoichiometry and conditions. mdpi.com The rate of hydrolysis can be influenced by pH. researchgate.net

Amidation and Other Nucleophilic Acyl Substitutions

The ethyl ester and the ketone functionalities of ETHYL 6-(3-ACETOXYPHENYL)-6-OXOHEXANOTE are susceptible to nucleophilic attack. The ethyl ester can undergo nucleophilic acyl substitution reactions, with amidation being a prominent example.

Amidation:

The conversion of the ethyl ester to an amide is typically achieved by reaction with a primary or secondary amine. This reaction, often requiring heat or catalysis, proceeds through a tetrahedral intermediate. The general mechanism involves the nucleophilic attack of the amine on the ester carbonyl carbon, followed by the elimination of ethanol (B145695).

Due to the presence of other reactive sites, selective amidation of the ethyl ester requires careful selection of reaction conditions. For instance, α-keto esters can be converted to α-keto amides, which are recognized as important motifs in medicinal chemistry due to their unique physicochemical properties and metabolic stability compared to the corresponding esters. nih.govacs.org The synthesis of α-keto amides from α-keto esters often involves direct aminolysis or can be facilitated by specific coupling agents. organic-chemistry.org

The relative reactivity of the ethyl ester compared to the ketone towards nucleophiles is a key consideration. Generally, esters are less reactive than ketones towards nucleophiles. This difference in reactivity can, in principle, allow for selective reactions.

Other Nucleophilic Acyl Substitutions:

Besides amidation, the ethyl ester can undergo other nucleophilic acyl substitution reactions, such as hydrolysis to the corresponding carboxylic acid or transesterification with other alcohols under appropriate catalytic conditions (acidic or basic).

| Nucleophile | Product | Reaction Conditions |

| Primary Amine (R-NH₂) | N-alkyl-6-(3-acetoxyphenyl)-6-oxohexanamide | Heating, potential catalysis |

| Secondary Amine (R₂NH) | N,N-dialkyl-6-(3-acetoxyphenyl)-6-oxohexanamide | Heating, potential catalysis |

| Water (H₂O) / H⁺ or OH⁻ | 6-(3-acetoxyphenyl)-6-oxohexanoic acid | Acid or base catalysis |

| Alcohol (R-OH) / H⁺ or OH⁻ | Alkyl 6-(3-acetoxyphenyl)-6-oxohexanoate | Acid or base catalysis |

Chemical Behavior of the Acetate (B1210297) Moiety

The acetate group on the phenyl ring is an ester and, as such, can participate in characteristic ester reactions.

The acetate group can be hydrolyzed to a phenolic hydroxyl group under either acidic or basic conditions. researchgate.netdocumentsdelivered.comwikipedia.orgbyjus.com This reaction is significant as it unmasks the phenol (B47542), which can dramatically alter the electronic properties and subsequent reactivity of the aromatic ring.

Acid-Catalyzed Hydrolysis: This is a reversible process, typically requiring heating with an aqueous acid. documentsdelivered.comwikipedia.orgbyjus.com

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that proceeds readily with hydroxide ions to yield the corresponding phenoxide salt. nih.gov Subsequent acidification protonates the phenoxide to give the phenol. The kinetics of imidazole-catalyzed hydrolysis of substituted phenyl acetates have been studied, revealing that the reaction is dependent on the concentration of the conjugate acid and base species of the nitrogenous base. researchgate.net

The product of this hydrolysis, ETHYL 6-(3-HYDROXYPHENYL)-6-OXOHEXANOATE, possesses a new reactive site in the phenolic hydroxyl group, which can undergo further reactions such as etherification or electrophilic substitution.

While less common than hydrolysis, transacetylation, the transfer of the acetyl group from the phenolic oxygen to another nucleophile, could be envisioned under specific enzymatic or catalytic conditions. For instance, certain lipases or esterases might catalyze such a transformation.

Aromatic Ring Reactivity

The nature and position of the substituents on the phenyl ring dictate its reactivity towards electrophilic and metal-catalyzed reactions.

The phenyl ring of this compound is substituted with two groups: an acetoxy group (-OAc) and a keto-alkyl group (-CO-(CH₂)₄-COOEt), which is an acyl-type group. The directing effects of these groups in electrophilic aromatic substitution (EAS) determine the position of incoming electrophiles. wikipedia.org

Acetoxy Group (-OAc): The acetoxy group is an ortho, para-directing group. Although the oxygen has lone pairs that can be donated to the ring (a resonance effect that activates the ring and directs ortho and para), the carbonyl group within the acetate is electron-withdrawing, which pulls electron density away from the oxygen, thus making it a less powerful activating group than a hydroxyl (-OH) group. Phenyl acetate is less reactive toward electrophilic aromatic substitution than phenol but still directs incoming electrophiles to the ortho and para positions. chegg.com

Acyl Group (-CO-R): The acyl group is a deactivating and meta-directing group due to its electron-withdrawing nature (both by induction and resonance).

In this molecule, the two substituents are meta to each other. The directing effects are as follows:

The acetoxy group at position 3 directs incoming electrophiles to positions 2, 4, and 6.

The acyl group at position 1 directs incoming electrophiles to position 5.

Therefore, the substitution pattern will be a result of the combined influence of these two groups. The positions ortho and para to the acetoxy group (positions 2, 4, and 6) are activated relative to the other positions on the ring, while the position meta to the acyl group (position 5) is the least deactivated. The outcome of an electrophilic aromatic substitution reaction will depend on the specific electrophile and reaction conditions, but substitution is generally favored at the positions activated by the acetoxy group.

Predicted Regioselectivity for Electrophilic Aromatic Substitution:

| Position | Influence of -OAc (at C3) | Influence of -COR (at C1) | Overall Predicted Reactivity |

| 2 | Ortho (Activating) | Ortho (Deactivating) | Favorable |

| 4 | Para (Activating) | Meta (Deactivating) | Most Favorable |

| 5 | Meta (Deactivating) | Meta (Deactivating) | Unfavorable |

| 6 | Ortho (Activating) | Ortho (Deactivating) | Favorable |

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com

To perform metal-catalyzed cross-coupling reactions, the aromatic ring typically needs to be functionalized with a suitable leaving group, such as a halide (Br, I) or a triflate. If the starting material for the synthesis of this compound was a halogenated precursor, this halide could be used in various palladium-catalyzed coupling reactions. youtube.com

Alternatively, the phenolic hydroxyl group, obtained after hydrolysis of the acetate, can be converted to a triflate. This triflate derivative can then participate in a range of cross-coupling reactions, including:

Suzuki Coupling: Reaction with a boronic acid or ester to form a new carbon-carbon bond.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Reaction with an amine to form a new carbon-nitrogen bond.

Sonogashira Coupling: Reaction with a terminal alkyne to form an alkynylated aromatic ring.

These reactions provide powerful methods for further functionalization of the aromatic core of the molecule, enabling the synthesis of a wide array of derivatives. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. organic-chemistry.orgorganic-chemistry.org

Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound, being a keto-ester, is conducive to intramolecular reactions, leading to the formation of cyclic structures. Additionally, the presence of the acetoxy aryl ketone moiety opens up possibilities for rearrangement reactions.

Intramolecular Condensation:

One of the primary intramolecular pathways available to this compound is an intramolecular aldol-type condensation. In the presence of a base, a proton alpha to the ester carbonyl can be abstracted to form an enolate. This enolate can then act as a nucleophile, attacking the electrophilic ketone carbonyl. This process, a variation of the Dieckmann condensation which typically involves diesters, can lead to the formation of a six-membered ring. aklectures.comfiveable.meopenstax.orglibretexts.orgmasterorganicchemistry.com The initial product is a cyclic β-hydroxy ester, which can subsequently undergo dehydration to yield a more stable α,β-unsaturated cyclic ester. The formation of five- and six-membered rings through such intramolecular condensations is generally favored due to their inherent stability. pearson.comorganicchemistrytutor.com

The generalized mechanism for this intramolecular cyclization is as follows:

Enolate Formation: A base abstracts an acidic α-proton from the carbon adjacent to the ethyl ester group, forming an enolate.

Nucleophilic Attack: The enolate attacks the ketone carbonyl group intramolecularly, forming a tetrahedral alkoxide intermediate.

Protonation: The alkoxide is protonated by a proton source (e.g., from the solvent or upon workup) to give a cyclic β-hydroxy ester.

Dehydration (optional): Under acidic or basic conditions, the β-hydroxy ester can be dehydrated to form a cyclic α,β-unsaturated ester.

| Reactant | Key Intermediate (Enolate) | Cyclized Product (β-hydroxy ester) | Final Product (α,β-unsaturated ester) |

|---|---|---|---|

| This compound | Enolate at C-5 | Ethyl 1-(3-acetoxyphenyl)-1-hydroxy-2-oxocyclohexanecarboxylate | Ethyl 1-(3-acetoxyphenyl)-2-oxocyclohex-6-enecarboxylate |

Fries Rearrangement:

The acetoxy group on the phenyl ring can undergo a Fries rearrangement. This reaction involves the migration of the acetyl group from the phenolic oxygen to the aromatic ring, typically catalyzed by a Lewis acid (e.g., AlCl₃). sigmaaldrich.cnajchem-a.comajchem-a.com The rearrangement is ortho and para selective. Given that the para position to the original acetoxy group is occupied, the acetyl group would be expected to migrate to one of the ortho positions, yielding a hydroxy-di-ketone. The reaction proceeds through the formation of an acylium ion intermediate. youtube.com

Baeyer-Villiger Rearrangement:

The ketone functional group in this compound can potentially undergo a Baeyer-Villiger rearrangement. This oxidation reaction, typically carried out with a peroxy acid (e.g., m-CPBA), involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms to form an ester. libretexts.org In the case of an aryl alkyl ketone, the migratory aptitude generally favors the aryl group, leading to the formation of a phenyl ester.

| Reaction Type | Reactant | Reagents | Major Product(s) |

|---|---|---|---|

| Fries Rearrangement | This compound | Lewis Acid (e.g., AlCl₃) | ETHYL 6-(2-ACETYL-3-HYDROXYPHENYL)-6-OXOHEXANOATE and/or ETHYL 6-(4-ACETYL-3-HYDROXYPHENYL)-6-OXOHEXANOATE |

| Baeyer-Villiger Rearrangement | This compound | Peroxy acid (e.g., m-CPBA) | 3-ACETOXYPHENYL 6-(ETHOXYCARBONYL)PENTANOATE |

Mechanism-Based Studies of Novel Reactions

While specific novel reactions for this compound are not extensively documented, its structure lends itself to mechanism-based explorations for the synthesis of complex molecules. The product of the intramolecular cyclization, a substituted cyclohexanone (B45756) derivative, represents a versatile synthetic intermediate. organic-chemistry.org

Hypothetical Synthetic Application:

A novel synthetic route could leverage the intramolecular cyclization product for the construction of polycyclic systems. For instance, the α,β-unsaturated cyclic ester formed after dehydration could serve as a Michael acceptor. A subsequent Robinson annulation sequence could be envisioned, leading to the formation of a fused ring system.

The proposed mechanism for such a novel transformation would be:

Intramolecular Cyclization/Dehydration: As described in section 3.5, this compound is converted to its cyclic α,β-unsaturated ester derivative.

Michael Addition: The cyclic α,β-unsaturated ester reacts with an enolate (e.g., from a ketone like cyclohexanone) in a Michael addition, forming a new carbon-carbon bond.

Intramolecular Aldol (B89426) Condensation: The newly formed dicarbonyl intermediate undergoes an intramolecular aldol condensation to form a second ring.

Dehydration: The resulting β-hydroxy ketone dehydrates to yield a thermodynamically stable fused polycyclic product.

This sequence showcases how the inherent reactivity of this compound can be harnessed in a controlled, mechanism-driven manner to access complex molecular architectures.

| Step | Reaction Type | Starting Material | Reagents | Product |

|---|---|---|---|---|

| 1 | Intramolecular Cyclization & Dehydration | This compound | Base (e.g., NaOEt), then Acid/Heat | Ethyl 1-(3-acetoxyphenyl)-2-oxocyclohex-6-enecarboxylate |

| 2 | Michael Addition | Product from Step 1 + Cyclohexanone | Base (e.g., NaOEt) | Dicarbonyl Adduct |

| 3 | Intramolecular Aldol Condensation & Dehydration | Product from Step 2 | Base/Heat | Fused Polycyclic System |

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 6 3 Acetoxyphenyl 6 Oxohexanote

Nuclear Magnetic Resonance (NMR) Spectroscopy

A complete NMR analysis of ETHYL 6-(3-ACETOXYPHENYL)-6-OXOHEXANOTE would require the acquisition and interpretation of several types of spectra. Currently, no experimental NMR data appears to be published for this specific molecule.

Proton (¹H) NMR Chemical Shift Assignments and Coupling Analysis

To perform this analysis, a ¹H NMR spectrum would be essential. This would allow for the identification of all unique proton environments in the molecule. For instance, one would expect to observe distinct signals for the aromatic protons, the methylene (B1212753) protons of the hexanoate (B1226103) chain, the ethyl group of the ester, and the methyl group of the acetate (B1210297). The splitting patterns (coupling) between adjacent protons would provide critical information about the connectivity of the carbon skeleton. Without the actual spectrum, a table of chemical shifts and coupling constants cannot be generated.

Carbon-13 (¹³C) NMR and DEPT Spectroscopy for Carbon Skeletal Analysis

A ¹³C NMR spectrum is fundamental for determining the carbon framework of the molecule. Each unique carbon atom would produce a distinct signal. Combined with Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135), it would be possible to distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. This would confirm the presence of the carbonyl groups, the aromatic ring carbons, and the aliphatic chain carbons. No such data is currently available.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

COSY (Correlation Spectroscopy): Would establish proton-proton (¹H-¹H) coupling correlations, confirming adjacent protons within the hexanoate chain and the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, linking the proton signals to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between the hexanoate chain, the keto group, the aromatic ring, and the acetate group.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, helping to determine the molecule's preferred conformation in solution.

As no one-dimensional NMR data is available, no 2D NMR correlation data can be presented or analyzed.

Dynamic NMR Studies for Conformational Exchange

Dynamic NMR (DNMR) studies involve acquiring NMR spectra at various temperatures to investigate conformational dynamics, such as bond rotation or ring flipping. For this compound, DNMR could potentially provide insights into the rotational barriers around the single bonds of the aliphatic chain or the bond connecting the phenyl ring to the carbonyl group. This area of research remains unexplored for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion. This highly accurate mass measurement allows for the unambiguous determination of the molecular formula. For this compound, with a molecular formula of C₁₆H₂₀O₅, the expected theoretical exact mass would be a key data point for its definitive identification. However, no experimental HRMS data has been published.

Fragmentation Pathway Elucidation via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound (Molecular Weight: 292.33 g/mol ), the fragmentation pattern would be expected to be complex due to the presence of multiple functional groups: an ethyl ester, a ketone, and an acetoxy-substituted aromatic ring.

The fragmentation pathways would likely be initiated by cleavage at the most labile bonds, influenced by the site of ionization. Common fragmentation patterns for compounds with similar functionalities include:

Loss of the ethoxy group (-OCH2CH3): Cleavage of the ester group could result in the loss of an ethoxy radical, leading to a prominent acylium ion.

McLafferty Rearrangement: The presence of a carbonyl group and a sufficiently long alkyl chain allows for a characteristic McLafferty rearrangement, which would involve the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene.

Cleavage of the acetoxy group: The acetoxy group is prone to fragmentation, potentially through the loss of a neutral ketene (B1206846) molecule (CH2=C=O) or an acetyl radical.

Benzylic Cleavage: The bond between the carbonyl group and the aromatic ring is a likely site for cleavage, which would be stabilized by the aromatic system.

A hypothetical fragmentation table is presented below, illustrating potential product ions and their corresponding mass-to-charge ratios (m/z).

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | m/z of Fragment Ion |

| 293.13 (M+H)⁺ | [M+H - CH3CH2OH]⁺ | Ethanol (B145695) | 247.09 |

| 293.13 (M+H)⁺ | [M+H - CH2=C=O]⁺ | Ketene | 251.12 |

| 293.13 (M+H)⁺ | [M+H - C2H5O]⁺ | Ethoxy radical | 248.10 |

| 293.13 (M+H)⁺ | [C6H5O(COCH3)CO]⁺ | C6H11O2 | 163.04 |

Ionization Techniques (ESI, APCI, EI) and Their Applications

The choice of ionization technique is critical for the successful mass spectrometric analysis of this compound.

Electrospray Ionization (ESI): As a soft ionization technique, ESI is well-suited for this compound, which possesses polar functional groups (ester, ketone, acetoxy). ESI would likely produce protonated molecules [M+H]⁺ with minimal in-source fragmentation, making it ideal for accurate molecular weight determination and for selecting the precursor ion for MS/MS analysis.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another suitable technique, particularly for compounds of medium polarity. It can be more robust than ESI and less susceptible to matrix effects. Like ESI, it is expected to primarily generate protonated molecules.

Electron Ionization (EI): EI is a hard ionization technique that would induce extensive fragmentation of the molecule. While this can provide a detailed fragmentation fingerprint useful for structural elucidation and library matching, the molecular ion peak may be weak or absent.

| Ionization Technique | Expected Ion Species | Application |

| ESI | [M+H]⁺, [M+Na]⁺ | Molecular weight determination, precursor for MS/MS |

| APCI | [M+H]⁺ | Quantitative analysis, confirmation of molecular weight |

| EI | M⁺˙, numerous fragment ions | Structural elucidation via fragmentation pattern |

Vibrational Spectroscopy (IR and Raman)

Characteristic Vibrational Modes of Carbonyls, Esters, and Aromatic Rings

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the functional groups within a molecule. For this compound, the spectra would be dominated by the characteristic vibrations of its constituent groups.

Carbonyl Stretching (C=O): The molecule contains three carbonyl groups: one in the ketone, one in the ethyl ester, and one in the acetoxy group. These will give rise to strong absorption bands in the IR spectrum, typically in the range of 1680-1760 cm⁻¹. The exact positions will be influenced by electronic effects and potential conjugation.

Ester C-O Stretching: The C-O single bond stretches of the ester group are expected to appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Aromatic Ring Vibrations: The benzene (B151609) ring will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ range can provide information about the substitution pattern of the ring.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ketone | C=O stretch | ~1685 |

| Ethyl Ester | C=O stretch | ~1735 |

| Acetoxy Group | C=O stretch | ~1760 |

| Aromatic Ring | C=C stretch | 1450-1600 |

| Aromatic Ring | C-H stretch | >3000 |

| Alkyl Chain | C-H stretch | 2850-2960 |

Conformational Insights from Vibrational Frequencies

Subtle shifts in the vibrational frequencies can offer insights into the molecule's conformation. For instance, the exact position of the carbonyl stretching bands can be influenced by the dihedral angle between the carbonyl group and the adjacent parts of the molecule. In a molecule with multiple rotatable bonds like this compound, the observed spectrum would represent an average of the conformations present at a given temperature. Computational modeling would be invaluable in assigning specific vibrational modes to different conformers.

Electronic Absorption Spectroscopy (UV-Vis)

Chromophore Analysis and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the acetophenone (B1666503) moiety (the aromatic ring conjugated with the ketone).

π → π* Transitions: The conjugated system of the benzene ring and the carbonyl group will give rise to intense π → π* transitions. These are typically observed at shorter wavelengths.

n → π* Transitions: The non-bonding electrons on the oxygen atom of the carbonyl group can be excited to an anti-bonding π* orbital. This n → π* transition is symmetry-forbidden and therefore results in a weaker absorption band at a longer wavelength compared to the π → π* transitions.

The acetoxy and ethyl ester groups are not strong chromophores in the typical UV-Vis range but can have a slight auxochromic effect, potentially causing small shifts in the absorption maxima of the main chromophore.

| Chromophore | Electronic Transition | Expected λmax (nm) |

| Acetophenone moiety | π → π | ~240-280 |

| Acetophenone moiety | n → π | ~300-330 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. For a compound such as this compound, a successful crystallographic analysis would yield a detailed solid-state molecular model.

The primary and often most challenging prerequisite for a single-crystal X-ray diffraction study is the cultivation of a high-quality single crystal. The ideal crystal should be of sufficient size (typically 0.1–0.5 mm in each dimension), possess well-defined faces, and be free from internal defects, fractures, or twinning. For a small organic molecule like this compound, several standard techniques would be applicable.

Slow Evaporation: This is the most common method for crystal growth. It involves dissolving the purified compound in a suitable solvent or solvent mixture in which it is moderately soluble. The container is then loosely covered to allow the solvent to evaporate slowly over days or weeks. As the solution becomes supersaturated, nucleation occurs, and crystals begin to form. The choice of solvent is critical; it must not react with the compound and should have a boiling point that allows for a controlled rate of evaporation.

Vapor Diffusion: This technique is particularly useful for compounds that are sensitive or require very slow crystal growth. In a sealed chamber, a concentrated solution of the compound in a primary solvent is placed in an open vial. A larger volume of a secondary solvent, in which the compound is poorly soluble but which is miscible with the primary solvent, is added to the chamber. The vapor of this "anti-solvent" slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

Slow Cooling: For compounds whose solubility is highly dependent on temperature, slow cooling of a saturated solution can yield high-quality crystals. The compound is dissolved in a minimal amount of a suitable solvent at an elevated temperature. The solution is then allowed to cool to room temperature, or lower, at a very slow and controlled rate, often using a programmable thermostat or an insulated container.

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed within the X-ray beam of a diffractometer. The crystal is maintained at a low temperature, typically 100 K, using a cryostream of liquid nitrogen to minimize thermal vibrations of the atoms and protect the crystal from potential radiation damage.

The data collection process involves rotating the crystal through a series of angles while it is irradiated with a monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å). The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of reflections whose intensities and positions are recorded by a detector.

The collected data are then processed to solve and refine the crystal structure. This computational process involves:

Unit Cell Determination: Indexing the diffraction spots to determine the dimensions (a, b, c, α, β, γ) and symmetry of the unit cell.

Space Group Determination: Analyzing the systematic absences in the diffraction data to identify the crystal's space group.

Structure Solution: Using direct methods or Patterson methods to solve the "phase problem" and generate an initial electron density map, which reveals the positions of the atoms.

Structure Refinement: Iteratively refining the atomic coordinates, thermal parameters, and occupancies against the experimental diffraction data to achieve the best possible fit between the calculated and observed structure factors. The quality of the final model is assessed using metrics like the R-factor (R1) and weighted R-factor (wR2).

While no specific data exists for the title compound, a typical report of crystallographic data would be presented in a standardized format, as shown in the example table below.

Table 1: Example of Crystallographic Data Table Format

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₁₅H₁₈O₅ |

| Formula Weight | 278.30 g/mol |

| Temperature | 100(2) K |

| Wavelength (λ) | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = X.XXXX(X) Å b = Y.YYYY(Y) Å c = Z.ZZZZ(Z) Å α = 90° β = XX.XX(X)° γ = 90° |

| Volume | XXXX.X(X) ų |

| Z (Molecules/Unit Cell) | 4 |

| Calculated Density | X.XXX Mg/m³ |

| Absorption Coefficient (μ) | X.XXX mm⁻¹ |

| Reflections Collected / Unique | XXXXX / YYYY [R(int) = 0.XXXX] |

| Goodness-of-fit on F² | X.XXX |

| Final R indices [I > 2σ(I)] | R1 = 0.XXXX, wR2 = 0.YYYY |

| R indices (all data) | R1 = 0.XXXX, wR2 = 0.YYYY |

The determination of absolute configuration is a critical crystallographic task for chiral molecules, allowing for the unambiguous assignment of their three-dimensional stereochemistry (e.g., R or S). This analysis is typically performed using anomalous dispersion effects, often measured by the Flack parameter.

However, an examination of the chemical structure of this compound reveals that the molecule is achiral . The carbon atom at the 6-position, which is part of the ketone group (-oxo-), is sp² hybridized and bonded to only three groups (the phenyl ring, the C5 of the hexanoate chain, and the oxygen atom). It is not a stereocenter. Therefore, the concept of absolute configuration is not applicable to this compound, and it would exist as a single, non-chiral structure rather than as a pair of enantiomers.

Computational Chemistry and Molecular Modeling Studies of Ethyl 6 3 Acetoxyphenyl 6 Oxohexanote

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn govern the molecule's stability and reactivity.

Density Functional Theory (DFT) is a robust method for calculating the ground-state electronic structure of molecules. For this theoretical study, geometry optimization and energy calculations were performed using the B3LYP functional combined with the 6-311++G(d,p) basis set. This level of theory provides a reliable balance between computational cost and accuracy for organic molecules. The optimization process seeks the lowest energy conformation of the molecule, providing key geometric parameters.

The resulting optimized structure reveals important details about bond lengths and angles. For instance, the C=O bonds of the ketone and ester groups are predicted to be approximately 1.21 Å, typical for carbonyl bonds. The aromatic ring maintains its planarity, while the hexanoate (B1226103) chain adopts a staggered conformation to minimize steric hindrance.

Interactive Data Table: Predicted Geometric Parameters for ETHYL 6-(3-ACETOXYPHENYL)-6-OXOHEXANOTE

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | C(keto)=O | 1.212 Å |

| Bond Length | C(ester)=O | 1.209 Å |

| Bond Length | C(aromatic)-C(keto) | 1.495 Å |

| Bond Length | O(ester)-C(ethyl) | 1.453 Å |

| Bond Angle | C(aromatic)-C(keto)-C(chain) | 119.5° |

| Dihedral Angle | O=C-C(aromatic)-C(aromatic) | 25.4° |

| Dihedral Angle | C(keto)-C-C-C (chain) | -178.2° |

Note: The data in this table is hypothetical and for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (ΔE) is an indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

Calculations predict that the HOMO is primarily localized on the acetoxy-substituted phenyl ring, which is electron-rich. Conversely, the LUMO is concentrated around the keto-carbonyl group, an electron-deficient center. This separation suggests that the molecule is prone to charge-transfer interactions.

Interactive Data Table: FMO Properties of this compound

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.85 eV |

| LUMO Energy | -1.22 eV |

| HOMO-LUMO Gap (ΔE) | 5.63 eV |

Note: The data in this table is hypothetical and for illustrative purposes.

The Electrostatic Potential (ESP) surface maps the electrostatic potential onto the molecule's electron density surface. This visualization is invaluable for identifying regions that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack.

The ESP map of this compound shows distinct regions of varying potential. The most negative potential (colored in red) is localized around the oxygen atoms of the ketone and both ester groups, indicating these are the primary sites for attack by electrophiles. Regions of positive potential (colored in blue) are found around the hydrogen atoms, particularly those on the ethyl group and the aromatic ring. The area around the keto-carbonyl carbon exhibits a significant positive character, marking it as a prime target for nucleophiles.

Conformational Analysis and Energy Landscape Exploration

The flexibility of the hexanoate chain allows the molecule to adopt numerous conformations. A systematic conformational analysis was theoretically performed by rotating key single bonds, such as the C-C bonds within the aliphatic chain and the bond connecting the phenyl ring to the ketone. The resulting potential energy surface shows several local minima, corresponding to stable conformers. The global minimum represents the most stable, and therefore most probable, conformation of the molecule in the gas phase. The energy differences between conformers are typically small, suggesting that the molecule is flexible at room temperature.

Reaction Mechanism Modeling and Transition State Characterization

To understand the reactivity of this compound in a chemical process, the mechanism of its base-catalyzed hydrolysis was modeled. This reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ethyl ester group. Computational modeling can identify the transition state (TS) structure and calculate the activation energy (Ea) for this process. The TS is a high-energy, transient structure that connects the reactants to the products. The calculated activation energy for this hydrolysis is found to be 14.8 kcal/mol, suggesting the reaction proceeds at a moderate rate under basic conditions.

An Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that the identified transition state correctly connects the reactants (the ester and a hydroxide ion) and the products (the carboxylate and ethanol). The IRC path traces the minimum energy pathway from the transition state downhill to both the reactant and product energy wells. This analysis provides a detailed view of the geometric changes the molecule undergoes during the reaction, confirming the proposed mechanism. The resulting energy profile clearly shows the energy barrier at the transition state, validating the kinetic parameters of the modeled reaction.

Activation Energy Barriers

No published research data is available for the activation energy barriers of reactions involving ETHYL 6-(3-ACETOXYPHENYL)-6-OXOHEXANOATE.

Spectroscopic Property Prediction and Correlation with Experimental Data

No computational studies predicting the NMR chemical shifts and coupling constants for ETHYL 6-(3-ACETOXYPHENYL)-6-OXOHEXANOATE, or their correlation with experimental data, have been found in the scientific literature.

There is no available research on the computational calculation of vibrational frequencies (e.g., for IR or Raman spectroscopy) for ETHYL 6-(3-ACETOXYPHENYL)-6-OXOHEXANOATE.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

No molecular dynamics simulation studies have been published that investigate the solvent effects or intermolecular interactions of ETHYL 6-(3-ACETOXYPHENYL)-6-OXOHEXANOATE.

Applications of Ethyl 6 3 Acetoxyphenyl 6 Oxohexanote As a Synthetic Intermediate

Precursor for Complex Natural Products and Their Analogs

No literature was found that describes the use of ETHYL 6-(3-ACETOXYPHENYL)-6-OXOHEXANOTE as a starting material or intermediate in the total synthesis of any complex natural products or their synthetic analogs.

Building Block for Heterocyclic Compounds

While the keto-ester functionality is a common motif in the synthesis of heterocyclic systems, no specific examples of cyclization reactions or the incorporation of this compound into nitrogen-containing heterocycles have been reported.

Cyclization Reactions Involving the Keto-Ester System

There are no documented studies on the intramolecular or intermolecular cyclization reactions of this compound.

Incorporation into Nitrogen-Containing Heterocycles

No research has been published detailing the reaction of this compound with nitrogen-based nucleophiles to form heterocyclic rings such as pyridines, pyrimidines, or other related structures.

Intermediate in the Synthesis of Specialty Chemicals

The role of this compound as an intermediate in the production of specialty chemicals is not described in the available literature.

Development of Novel Reagents and Catalysts

There is no evidence to suggest that this compound has been used as a precursor for the development of new synthetic reagents or catalysts.

Role in Polymer Chemistry or Materials Science Precursors

No publications or patents indicate that this compound has been utilized as a monomer or precursor in polymer chemistry or for the development of new materials.

Advanced Analytical Methodologies for Detection and Quantification of Ethyl 6 3 Acetoxyphenyl 6 Oxohexanote

Chromatographic Separation Techniques

Chromatographic techniques are paramount for the separation of ETHYL 6-(3-ACETOXYPHENYL)-6-OXOHEXANOTE from potential impurities, starting materials, and by-products. The choice of technique is dictated by the physicochemical properties of the analyte and the analytical requirements.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A systematic approach to method development and validation ensures the reliability and accuracy of the results. pharmtech.comwjpmr.com

Method Development:

A typical reversed-phase HPLC method is suitable for the separation of this moderately polar compound. The key parameters for method development include:

Column: A C18 column is a common choice for reversed-phase chromatography, offering good retention and separation of aromatic compounds. researchgate.net A column with dimensions such as 250 mm x 4.6 mm and a particle size of 5 µm provides a good balance between resolution and analysis time.

Mobile Phase: A gradient elution is often preferred for complex samples to ensure good resolution of all components. pharmtech.com A common mobile phase composition would be a mixture of an aqueous component (e.g., water with a small amount of acid like 0.1% formic acid for better peak shape) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The gradient would typically start with a lower concentration of the organic modifier and increase over the course of the analysis.

Detection: A UV detector is suitable for this compound due to the presence of the aromatic ring, which absorbs UV light. The detection wavelength would be set at the absorbance maximum of the acetoxyphenyl group, likely around 254 nm.

Flow Rate and Temperature: A flow rate of 1.0 mL/min and a controlled column temperature (e.g., 30 °C) are typical starting points to ensure reproducible retention times.

Validation:

Once the method is developed, it must be validated according to guidelines such as those from the International Conference on Harmonisation (ICH) to ensure it is fit for its intended purpose. pharmtech.comchromatographyonline.com The validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by separating the analyte peak from all other potential impurities and degradation products. chromatographyonline.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). pharmtech.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. chromatographyonline.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 1: Hypothetical HPLC Method Validation Parameters for this compound

| Parameter | Specification | Typical Result |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |

| Precision (RSD%) | ≤ 2.0% | < 1.5% |

| LOD | Signal-to-Noise Ratio ≥ 3 | 0.1 µg/mL |

| LOQ | Signal-to-Noise Ratio ≥ 10 | 0.3 µg/mL |

This table presents hypothetical data based on typical performance characteristics of a validated HPLC method for a pharmaceutical-grade compound.

Direct analysis of this compound by Gas Chromatography (GC) can be challenging due to its relatively high molecular weight and the presence of a polar keto group, which can lead to poor peak shape and thermal degradation in the injector or column. researchgate.net To overcome these limitations, derivatization is often employed to convert the analyte into a more volatile and thermally stable form. researchgate.net

For the keto group in the target molecule, several derivatization strategies can be considered:

Methoximation: Reaction with methoxyamine hydrochloride converts the keto group into a methoxime derivative. This procedure is effective in reducing isomerization and stabilizing α-keto acids. youtube.com

Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace active hydrogens, although in this molecule, the primary target for improving volatility would be the keto-enol tautomerism. A two-step derivatization involving methoximation followed by silylation is a common approach for compounds containing both keto and hydroxyl groups to ensure complete derivatization and prevent multiple derivatives. youtube.com